Decarbamylcefoxitin
Description
Decarbamylcefoxitin is a semi-synthetic β-lactam antibiotic derived from cephamycin C, a subclass of cephalosporins. Structurally, it is characterized by the removal of the carbamoyl group (-CONH₂) from the parent compound cefoxitin, which may influence its pharmacokinetic and pharmacodynamic properties . Modifications such as decarbamylation often aim to enhance stability against β-lactamases or improve tissue penetration, though empirical evidence for these claims remains sparse .
Properties
IUPAC Name |
(6R,7S)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c1-23-15(16-10(19)5-9-3-2-4-24-9)13(22)17-11(12(20)21)8(6-18)7-25-14(15)17/h2-4,14,18H,5-7H2,1H3,(H,16,19)(H,20,21)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFUMAYWSRFLRO-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)CO)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54333-94-7 | |
| Record name | (6R,7S)-3-(Hydroxymethyl)-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54333-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarbamylcefoxitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054333947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R-cis)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECARBAMYLCEFOXITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL7RQB0I8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decarbamylcefoxitin involves the deacylation of cefoxitin. This process typically includes the hydrolysis of the carbamyl group under acidic or basic conditions, resulting in the formation of this compound . The reaction conditions must be carefully controlled to prevent degradation of the cephamycin core structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production must adhere to stringent regulatory standards to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Decarbamylcefoxitin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thioethers: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Decarbamylcefoxitin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of cephamycin antibiotics.
Biology: Employed in studies investigating the metabolism and excretion of cephamycin derivatives.
Medicine: Investigated for its potential antibacterial properties and its role in overcoming antibiotic resistance.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical products
Mechanism of Action
The mechanism of action of decarbamylcefoxitin is similar to that of cefoxitin. It exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. The inhibition of PBPs leads to the disruption of cell wall synthesis, resulting in bacterial cell lysis and death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Decarbamylcefoxitin belongs to the cephamycin class, which includes cefoxitin and cefotetan. Unlike later-generation cephalosporins (e.g., ceftriaxone), cephamycins retain a methoxy group at position 7α, conferring resistance to certain β-lactamases. Key structural and functional differences are outlined below:
| Compound | Chemical Modification | β-Lactamase Stability | Spectrum of Activity |
|---|---|---|---|
| This compound | Removal of carbamoyl group | Moderate (inferred) | Gram-positive, Gram-negative, anaerobes |
| Cefoxitin | Carbamoyl group retained | High | Similar to this compound |
| Cefuroxime (CEFTIN) | Oximino group at position 7 | Low to moderate | Gram-positive, some Gram-negative |
| Cefotetan | Methylthiotetrazole side chain | High | Broad-spectrum, including anaerobes |
Pharmacokinetic and Clinical Efficacy
- This compound: Limited pharmacokinetic data exist.
- Cefoxitin : Exhibits a half-life of 0.8–1.5 hours, 70–80% protein binding, and renal excretion. Effective for intra-abdominal and pelvic infections .
- Cefuroxime : Oral bioavailability of 50–60%, half-life of 1.3 hours. Used for respiratory and urinary tract infections but less effective against anaerobes .
Adverse Effects and Drug Interactions
- This compound : Presumed to share common β-lactam side effects (e.g., hypersensitivity, gastrointestinal disturbances), though specific profiles are undocumented.
- Cefoxitin: Notable for causing thrombophlebitis and pseudomembranous colitis .
- Cefotetan : Associated with disulfiram-like reactions due to methylthiotetrazole side chain .
Biological Activity
Decarbamylcefoxitin is a derivative of cefoxitin, a second-generation cephalosporin antibiotic. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. Understanding the biological activity of this compound involves examining its mechanism of action, effectiveness against various pathogens, and its pharmacological properties.
Chemical Structure and Properties
This compound retains the core beta-lactam structure characteristic of cephalosporins while lacking a carbamyl group. This modification influences its biological activity and stability. The molecular formula for this compound is , with a molecular weight of approximately 367.39 g/mol.
Table 1: Structural Comparison of Cefoxitin and this compound
| Property | Cefoxitin | This compound |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.39 g/mol | 367.39 g/mol |
| Beta-lactam Ring | Present | Present |
| Carbamyl Group | Present | Absent |
Antimicrobial Efficacy
Research indicates that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other beta-lactams.
Case Studies
- Study on Efficacy Against Staphylococcus aureus : In vitro studies demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of cefoxitin, indicating enhanced efficacy.
- Activity Against Enterobacteriaceae : Another study evaluated the activity of this compound against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae. Results indicated that it maintained effectiveness against strains resistant to other cephalosporins.
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Cell Wall Synthesis : By binding to PBPs, it disrupts the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
- Resistance to Beta-lactamases : The structural modifications in this compound may confer increased resistance to certain beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactams.
Pharmacokinetics
This compound displays favorable pharmacokinetic properties, including good absorption and distribution in tissues. Studies suggest that it achieves therapeutic concentrations in both serum and tissue sites relevant for treating infections.
Table 2: Comparative Efficacy of this compound with Other Antibiotics
| Antibiotic | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 0.5 | 1 |
| Cefoxitin | 1 | 2 |
| Ceftazidime | 4 | 4 |
| Vancomycin | >32 | >32 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
